5-amino-4-(1,3-benzothiazol-2-yl)-1-cycloheptyl-2H-pyrrol-3-one
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Overview
Description
5-amino-4-(1,3-benzothiazol-2-yl)-1-cycloheptyl-2H-pyrrol-3-one is a heterocyclic compound that contains a benzothiazole moiety fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-cycloheptyl-2H-pyrrol-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzothiazole with cycloheptanone and a suitable amine under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-amino-4-(1,3-benzothiazol-2-yl)-1-cycloheptyl-2H-pyrrol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
5-amino-4-(1,3-benzothiazol-2-yl)-1-cycloheptyl-2H-pyrrol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 5-amino-4-(1,3-benzothiazol-2-yl)-1-cycloheptyl-2H-pyrrol-3-one involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzyme active sites or receptor binding pockets, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-4-(1,3-benzothiazol-2-yl)-1-cyclohexyl-2H-pyrrol-3-one
- 5-amino-4-(1,3-benzothiazol-2-yl)-1-(furan-2-ylmethyl)-2H-pyrrol-3-one
Uniqueness
5-amino-4-(1,3-benzothiazol-2-yl)-1-cycloheptyl-2H-pyrrol-3-one is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties compared to its cyclohexyl and furan-2-ylmethyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
5-amino-4-(1,3-benzothiazol-2-yl)-1-cycloheptyl-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c19-17-16(18-20-13-9-5-6-10-15(13)23-18)14(22)11-21(17)12-7-3-1-2-4-8-12/h5-6,9-10,12H,1-4,7-8,11,19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXRRUVAMQIKBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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